3-Chloro-5-hydroxy-4-methoxybenzoic acid
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Overview
Description
3-Chloro-5-hydroxy-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO4 It is a derivative of benzoic acid, featuring a chlorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-hydroxy-4-methoxybenzoic acid typically involves the chlorination of 5-hydroxy-4-methoxybenzoic acid. This can be achieved through electrophilic aromatic substitution using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-hydroxy-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or reduce the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-5-methoxybenzoic acid or 3-chloro-5-hydroxy-4-methoxybenzaldehyde.
Reduction: Formation of 3-chloro-5-hydroxy-4-methoxybenzyl alcohol.
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
3-Chloro-5-hydroxy-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-hydroxy-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chlorine atom can also affect the compound’s reactivity and binding affinity to target sites.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-hydroxy-5-methoxybenzoic acid
- 3-Chloro-5-methoxybenzoic acid
- 4-Methoxybenzoic acid
Uniqueness
3-Chloro-5-hydroxy-4-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
80547-63-3 |
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Molecular Formula |
C8H7ClO4 |
Molecular Weight |
202.59 g/mol |
IUPAC Name |
3-chloro-5-hydroxy-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H7ClO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12) |
InChI Key |
UTTKPVKSRXQTLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)O)O |
Origin of Product |
United States |
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